![molecular formula C17H17Cl2NO3 B13403026 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate is a chemical compound with the molecular formula C17H17Cl2NO3 and a molecular weight of 354.23 g/mol . It is a related compound of Diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor. This compound is often used in research related to pain and inflammation .
Méthodes De Préparation
The synthesis of 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate typically involves the esterification of 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid with 2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of COX inhibitors on various biological processes.
Medicine: It serves as a reference standard in the development and testing of new NSAIDs.
Industry: It is utilized in the formulation of pharmaceutical products aimed at treating pain and inflammation.
Mécanisme D'action
The mechanism of action of 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This leads to its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate is similar to other COX inhibitors like Diclofenac, Ibuprofen, and Naproxen. its unique structure allows for different pharmacokinetic properties and potentially different therapeutic effects. For example, it may have a longer half-life or different tissue distribution compared to other NSAIDs.
Similar Compounds
- Diclofenac
- Ibuprofen
- Naproxen
- Ketoprofen
Propriétés
Formule moléculaire |
C17H17Cl2NO3 |
|---|---|
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
2-hydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C17H17Cl2NO3/c1-11(21)10-23-16(22)9-12-5-2-3-8-15(12)20-17-13(18)6-4-7-14(17)19/h2-8,11,20-21H,9-10H2,1H3 |
Clé InChI |
XRZWKTOCHKVYIO-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


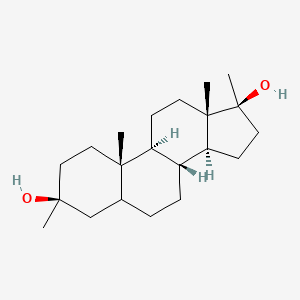


![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
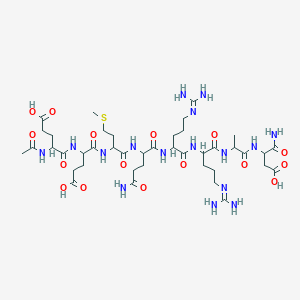
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)

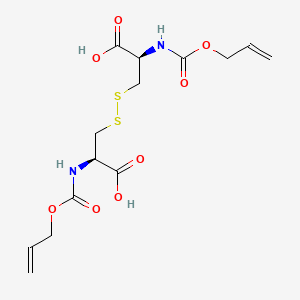
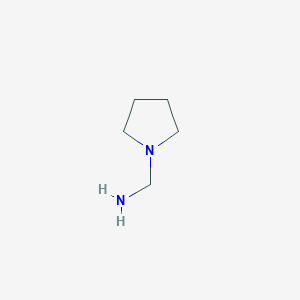
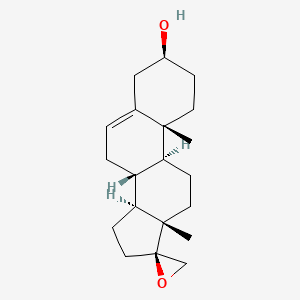
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
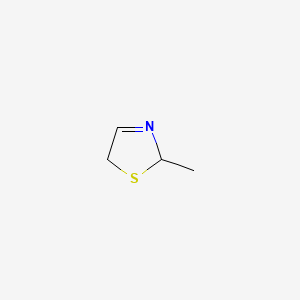
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
